molecular formula C53H77N13O11S2 B1209943 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin CAS No. 77453-01-1

1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin

Cat. No.: B1209943
CAS No.: 77453-01-1
M. Wt: 1136.4 g/mol
InChI Key: SDFJYGJKEXYVCG-UHFFFAOYSA-N
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Description

1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin, also known as this compound, is a useful research compound. Its molecular formula is C53H77N13O11S2 and its molecular weight is 1136.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Vasopressin Receptor Studies

1-(β-Mercapto-β,β-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin is used in the study of vasopressin receptors. It has been found to be a potent antagonist for human vasopressin V2 and V1a receptors. This peptide, when radioiodinated, binds to these receptors with high affinity, making it an invaluable tool for studying vasopressin receptor localization and characterization (Ala et al., 1997).

Synthesis Methodologies

Research has been conducted on efficient synthesis methods for this peptide. A convergent synthesis approach based on classical solution phase methods has been developed, demonstrating its suitability for large scale preparation of the peptide and other vasopressin congeners. This method has enabled the preparation of the peptide in high purity and yield, highlighting its scalability and practicality for research and potential therapeutic applications (Mendelson et al., 1990).

Hormonal Axis Studies

This peptide has been used in studying the hypothalamic-pituitary-adrenal (HPA) axis in rats. Synthetic V1b receptor antagonists, including this peptide, have been used to examine the effects on the activity of the HPA axis both in vivo and in vitro. This research is significant for understanding the role of vasopressin in the regulation of this crucial hormonal axis (Bernardini et al., 1994).

Vasopressin Antagonistic Potencies

The peptide has been studied for its antagonistic potencies in relation to vasopressin. It exhibits potent anti-vasopressor and anti-V1a antagonism, making it significant for pharmacological studies. Such research is crucial for understanding the therapeutic potential and applications of vasopressin antagonists (Manning et al., 1992).

Cerebral Arteries Responses

This peptide has been used to study the effects of vasopressin and its analogs on human cerebral arteries. Research has shown that it can affect vasopressin-induced contractions in arterial rings, contributing to our understanding of vasopressin's role in cerebrovascular regulation (Martínez et al., 1994).

Receptor Ligand Design

The peptide has been instrumental in designing more potent antagonists for vasopressin receptors, contributing to the development of new pharmacological tools for studying vasopressin's roles in physiology and pathology (Manning et al., 1986).

Mechanism of Action

Target of Action

SKF 100398, also known as d(CH2)5Tyr(Et)VAVP, is an analogue of arginine vasopressin (AVP). The primary target of SKF 100398 is the vasopressin receptor . Vasopressin receptors play a crucial role in maintaining water balance in the body .

Mode of Action

SKF 100398 acts as a specific antagonist of the antidiuretic effect of both exogenous and endogenous AVP . This means that it binds to the vasopressin receptor and blocks its activation by AVP, thereby inhibiting the antidiuretic effect .

Biochemical Pathways

The antagonistic action of SKF 100398 on the vasopressin receptor disrupts the normal function of the AVP signaling pathway. Under normal circumstances, AVP binds to its receptor and triggers a series of biochemical reactions that ultimately lead to water reabsorption in the kidneys. By blocking this interaction, SKF 100398 prevents the reabsorption of water, leading to increased urine production .

Pharmacokinetics

It is known that the compound is administered intravenously . The dosage used in animal studies is 8 μg/kg .

Result of Action

In vivo studies have shown that SKF 100398 effectively blocks the antidiuretic effect of AVP. For example, in a study involving male Sprague-Dawley rats, an intravenous injection of SKF 100398 at a dosage of 8 μg/kg completely blocked the antidiuretic effect of exogenous AVP .

Properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFJYGJKEXYVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H77N13O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77453-01-1
Record name [β-Mercapto-β,β-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 2
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 3
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 4
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 5
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 6
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin

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